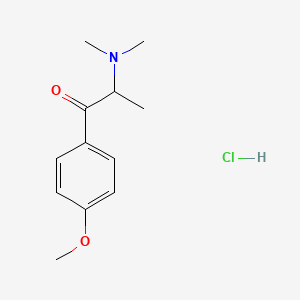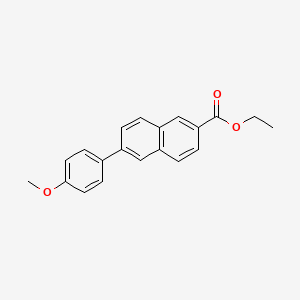
4-メトキシ-N,N-ジメチルカチノン (塩酸塩)
説明
4-メトキシ-N,N-ジメチルカチノン (塩酸塩): は、合成カチノンであり、カト植物に含まれる天然の興奮剤であるカチノンに構造的に関連する化合物のクラスです。 この化合物は、その精神活性特性で知られており、法医学や毒物学的研究における分析用標準物質としてよく使用されます .
科学的研究の応用
Chemistry: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.
Medicine: While not used therapeutically, it is studied for its potential effects on the central nervous system and its similarity to other psychoactive substances.
Industry: In the industrial sector, it is used in the development of analytical methods and the calibration of instruments for the detection of synthetic cathinones .
作用機序
4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、主に興奮剤として作用することによって効果を発揮します。脳内のドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を増加させます。これは、これらの神経伝達物質の再取り込みを阻害することによって達成され、シナプス濃度が上昇し、シナプス後受容体の刺激が長引きます。 この化合物は、モノアミン輸送体、特にドーパミン輸送体を標的とし、その興奮効果において重要な役割を果たします .
類似の化合物との比較
類似の化合物:
- 4-メチル-N,N-ジメチルカチノン (塩酸塩)
- N,N-ジメチルカチノン (塩酸塩)
- 4-クロロ-N,N-ジメチルカチノン (塩酸塩)
比較: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、芳香族環上のメトキシ基の存在により、ユニークな化合物です。このメトキシ基は、薬理学的特性と代謝経路に影響を与えます。4-メチル-N,N-ジメチルカチノン (塩酸塩)と比較して、メトキシ基は異なる電子効果と立体効果を与え、生物学的標的との相互作用が変化する可能性があります。 類似の化合物における異なる置換基(例:メチル、クロロ)の存在により、効力、作用時間、代謝安定性に違いが生じる可能性があります .
生化学分析
Biochemical Properties
4-methoxy-N,N-Dimethylcathinone (hydrochloride) plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). The compound promotes the release of monoamines, leading to increased levels of dopamine and serotonin in the synaptic cleft . This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications.
Cellular Effects
4-methoxy-N,N-Dimethylcathinone (hydrochloride) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of key signaling pathways, such as the cAMP/PKA pathway, which plays a role in regulating cellular responses to neurotransmitters . Additionally, it can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release .
Molecular Mechanism
The molecular mechanism of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) involves its binding interactions with monoamine transporters. The compound acts as a substrate for DAT and SERT, leading to the inhibition of monoamine reuptake and subsequent increase in extracellular monoamine levels . This mechanism is similar to that of other cathinones and is responsible for its psychoactive effects. Additionally, the compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism, further influencing its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in neurotransmitter levels and cellular responses over time .
Dosage Effects in Animal Models
The effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) vary with different dosages in animal models. At lower doses, the compound may produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s effects are most significant . Toxic or adverse effects at high doses include hyperactivity, increased heart rate, and potential neurotoxicity .
Metabolic Pathways
4-methoxy-N,N-Dimethylcathinone (hydrochloride) is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the phenyl ring . These metabolic processes result in the formation of several metabolites, which can further influence the compound’s overall effects. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .
Transport and Distribution
The transport and distribution of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by monoamine transporters, including DAT and SERT . This transport mechanism allows the compound to accumulate in specific tissues, such as the brain, where it exerts its psychoactive effects .
Subcellular Localization
The subcellular localization of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the synaptic vesicles of neurons, where it modulates neurotransmitter release . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
準備方法
合成経路と反応条件: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)の合成は、通常、以下の手順が含まれます。
出発物質: 合成は、4-メトキシフェニルアセトンから始まります。
アミンの導入: 4-メトキシフェニルアセトンは、シアン化ホウ素ナトリウムなどの還元剤の存在下で、ジメチルアミンとの還元アミノ化を受けます。
塩酸塩の生成: 生成された4-メトキシ-N,N-ジメチルカチノンは、次に塩酸で処理することにより、その塩酸塩に変換されます。
工業的生産方法: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)の工業的生産方法は、実験室合成と同様ですが、収率と純度を高めるためにスケールアップされ、最適化されています。 これには、大規模反応器の使用、反応条件の精密な制御、再結晶などの精製技術が含まれます .
化学反応の分析
反応の種類:
酸化: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、酸化反応を受け、通常は対応するケトンまたはカルボン酸が生成されます。
還元: 化合物の還元により、第二アミンまたはアルコールが生成される可能性があります。
置換: 芳香族環上のメトキシ基は、求電子置換芳香族反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: 臭素または塩素化剤などの求電子剤を含む条件。
主な生成物:
酸化: 4-メトキシフェニルアセトンまたは4-メトキシ安息香酸の生成。
還元: 4-メトキシ-N,N-ジメチルアンフェタミンの生成。
置換: ハロゲン化誘導体の生成.
科学的研究への応用
化学: 4-メトキシ-N,N-ジメチルカチノン (塩酸塩)は、法医学サンプル中の合成カチノンの同定と定量のために、分析化学で標準物質として使用されます。
生物学: 生物学的研究では、この化合物は、神経伝達物質系、特にドーパミンやセロトニントランスポーターとの相互作用に対する影響について研究されています。
医学: 治療目的で使用されていませんが、中枢神経系に対する潜在的な影響とその他の精神活性物質との類似性について研究されています。
類似化合物との比較
- 4-methyl-N,N-Dimethylcathinone (hydrochloride)
- N,N-Dimethylcathinone (hydrochloride)
- 4-chloro-N,N-Dimethylcathinone (hydrochloride)
Comparison: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is unique due to the presence of the methoxy group on the aromatic ring, which influences its pharmacological properties and metabolic pathways. Compared to 4-methyl-N,N-Dimethylcathinone (hydrochloride), the methoxy group provides different electronic and steric effects, potentially altering its interaction with biological targets. The presence of different substituents (e.g., methyl, chloro) in similar compounds can lead to variations in potency, duration of action, and metabolic stability .
特性
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344446 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089307-23-2 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)
![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)



